N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt
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Overview
Description
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that combines the properties of biotin with a sulfothioacetamide group. This compound is often used in biochemical and molecular biology research due to its ability to bind to avidin or streptavidin with high affinity, making it useful in various labeling and detection applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt typically involves the following steps:
Biotin Activation: Biotin is first activated by converting it into a reactive ester, such as biotin-N-hydroxysuccinimide (biotin-NHS).
Thioacetamide Introduction: The activated biotin is then reacted with 2-aminoethylthioacetamide under controlled conditions to form the intermediate N-(2-Aminoethyl)-N’-(2-thioacetamid)biotinamide.
Sulfonation: The intermediate is further sulfonated using a sulfonating agent like sodium sulfite to introduce the sulfo group, resulting in the final product, N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. This often involves automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfothioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfo group back to a thiol group under specific conditions.
Substitution: The amino and sulfothioacetamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Functionalized biotin derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation of proteins, peptides, and other molecules.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin affinity systems.
Medicine: Employed in diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
Industry: Utilized in the development of biosensors and other analytical devices.
Mechanism of Action
The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to avidin or streptavidin. This binding is highly specific and strong, making it ideal for use in various detection and purification techniques. The sulfothioacetamide group can also participate in additional interactions, enhancing the compound’s versatility.
Molecular Targets and Pathways:
Biotin-Avidin/Streptavidin Interaction: The primary pathway involves the binding of biotin to avidin or streptavidin, which is utilized in many biochemical assays.
Thiol-Sulfo Interactions: The sulfothioacetamide group can form disulfide bonds or other interactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Biotin-NHS: A commonly used biotinylation reagent.
Biotin-PEG: Biotinylated polyethylene glycol used for increasing solubility and reducing non-specific binding.
Biotin-HPDP: A biotinylation reagent with a cleavable disulfide bond.
Uniqueness: N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is unique due to its combination of biotin and sulfothioacetamide functionalities, providing both high-affinity binding to avidin/streptavidin and additional reactivity through the sulfothioacetamide group. This dual functionality makes it particularly useful in complex biochemical applications where multiple interactions are required.
Properties
CAS No. |
1330264-29-3 |
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Molecular Formula |
C14H23N4NaO6S3 |
Molecular Weight |
462.53 |
IUPAC Name |
sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate |
InChI |
InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |
InChI Key |
RDWRHIZFQMIMKX-JMHMRROLSA-M |
SMILES |
C1C2C(C(S1)CCCCC(=NCCNC(=O)CSS(=O)(=O)O)[O-])NC(=O)N2.[Na+] |
Synonyms |
TS Biotin Ethylenediamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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